N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Overview
Description
N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound with a unique structure that includes a tricyclic decane ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide typically involves multiple steps, starting with the preparation of the tricyclo[3311~3,7~]decane coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a role in binding to these targets, while the tricyclic decane ring provides structural stability. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)hydrazinecarbothioamide: This compound has a similar structure but includes a hydrazinecarbothioamide group instead of an acetamide group.
N-[(2,3-Dichlorophenyl)carbamothioyl]acetamide: This compound lacks the tricyclic decane ring, making it structurally simpler.
Uniqueness
N-[(2,3-dichlorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to its combination of a tricyclic decane ring and a dichlorophenylcarbamothioyl group. This unique structure provides specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[(2,3-dichlorophenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-14-2-1-3-15(17(14)21)22-18(25)23-16(24)10-19-7-11-4-12(8-19)6-13(5-11)9-19/h1-3,11-13H,4-10H2,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXBSZQZZWUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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